molecular formula CH20Na2O13 B1198397 Sodium carbonate decahydrate CAS No. 6132-02-1

Sodium carbonate decahydrate

Cat. No. B1198397
CAS RN: 6132-02-1
M. Wt: 286.14 g/mol
InChI Key: XYQRXRFVKUPBQN-UHFFFAOYSA-L
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Patent
US05618504

Procedure details

The mother liquor, preferably, is treated and prepared before being passed to the decahydrate crystallizer 17. Water is added through line 56 to the mother liquor in line 54 to dilute it so that the concentration of sodium bicarbonate entering the crystallizer 17 via line 58 is reduced. At preferred operating conditions, diluted mother liquor has a concentration of sodium bicarbonate of about 3.5% and a concentration of sodium carbonate of about 15.3%. The dilution insures that no sodium bicarbonate will precipitate out when the mother liquor is cooled to form sodium carbonate decahydrate crystals.
[Compound]
Name
decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-:2].[Na+:5].C(=O)([O-])[O-:7].[Na+].[Na+]>O>[OH2:2].[OH2:7].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5] |f:0.1,2.3.4,6.7.8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mother liquor, preferably, is treated
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
diluted mother liquor
CUSTOM
Type
CUSTOM
Details
will precipitate out when the mother liquor
TEMPERATURE
Type
TEMPERATURE
Details
is cooled

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.